Product packaging for Methylphosphonic dichloride(Cat. No.:CAS No. 676-97-1)

Methylphosphonic dichloride

Cat. No.: B1581414
CAS No.: 676-97-1
M. Wt: 132.91 g/mol
InChI Key: SCLFRABIDYGTAZ-UHFFFAOYSA-N
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Description

Strongly irritates skin. Contact may destroy or irreversibly alter skin tissue. Very toxic by ingestion, inhalation, or by skin absorption. Combustible, though may be difficult to ignite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3Cl2OP B1581414 Methylphosphonic dichloride CAS No. 676-97-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichlorophosphorylmethane
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InChI

InChI=1S/CH3Cl2OP/c1-5(2,3)4/h1H3
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InChI Key

SCLFRABIDYGTAZ-UHFFFAOYSA-N
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Canonical SMILES

CP(=O)(Cl)Cl
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Molecular Formula

CH3Cl2OP
Record name METHYL PHOSPHONIC DICHLORIDE
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DSSTOX Substance ID

DTXSID6060979
Record name Methylphosphonic acid dichloride
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Molecular Weight

132.91 g/mol
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Physical Description

Strongly irritates skin. Contact may destroy or irreversibly alter skin tissue. Very toxic by ingestion, inhalation, or by skin absorption. Combustible, though may be difficult to ignite., A solid below 95-99 deg F; [HSDB] Colorless liquid; Melting point = 90-93 deg F; [MSDSonline]
Record name METHYL PHOSPHONIC DICHLORIDE
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Record name Methyl phosphonic dichloride
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Boiling Point

325 °F, 162 °C
Record name Methyl phosphonic dichloride
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Density

1.39 g/cu cm at 38 °C
Record name METHYL PHOSPHONIC DICHLORIDE
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Vapor Pressure

760 mm Hg at 163 °C
Record name METHYL PHOSPHONIC DICHLORIDE
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Color/Form

Low melting solid

CAS No.

676-97-1
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Record name Phosphonic dichloride, P-methyl-
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Melting Point

95-99 °F, 32 °C
Record name Methyl phosphonic dichloride
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Historical Trajectory and Significance of Methylphosphonic Dichloride Research

Early Syntheses and Discovery

The initial preparation of methylphosphonic dichloride marked a pivotal moment in organophosphorus chemistry, demonstrating the creation of a direct phosphorus-carbon linkage. nih.gov

In 1873, the distinguished German chemist August Wilhelm von Hofmann synthesized this compound, a pioneering achievement in the field. nih.govmdpi.com His work laid the foundation for the study of organophosphorus compounds, a class of molecules that would later find diverse applications. wikipedia.org Von Hofmann's synthesis involved the chlorination of methylphosphonic acid using phosphorus pentachloride. mdpi.comresearchgate.net This early work was instrumental in establishing the fundamental reactions and structures of this emerging class of compounds. mdpi.com

The chlorination of methylphosphonic acid was a primary method for producing this compound in the early days of its discovery. mdpi.comchemicalbook.com This process involves reacting methylphosphonic acid with a chlorinating agent, such as phosphorus pentachloride, to replace the hydroxyl groups with chlorine atoms. mdpi.comresearchgate.net Another approach involves the reaction of dimethyl methylphosphonate (B1257008) with thionyl chloride. google.com

Table 1: Early Synthetic Pathways to this compound

Reactant 1Reactant 2ProductReference
Methylphosphonic AcidPhosphorus PentachlorideThis compound mdpi.com
Dimethyl MethylphosphonateThionyl ChlorideThis compound

An alternative and significant synthetic route to this compound is the oxidation of methyldichlorophosphine (B1584959). wikipedia.orgnih.gov This reaction can be achieved using various oxidizing agents, including sulfuryl chloride or chlorosulfonic acid. wikipedia.orgnih.gov The oxidation converts the trivalent phosphorus in methyldichlorophosphine to a pentavalent state in this compound. This method is noted for its utility in industrial production. nih.gov More recent methods have also explored the use of dinitrogen tetroxide or air for this oxidation. thieme-connect.de

Contextualization within Organophosphorus Chemistry Development

The development of synthetic methods for compounds like this compound has been integral to the expansion of organophosphorus chemistry. The formation of the phosphorus-carbon (P-C) bond is a cornerstone of this field. mdpi.com

While not directly a product of the Michaelis-Arbuzov or Kinnear-Perren reactions, the study of this compound and its derivatives is closely related to the principles of P-C bond formation that these reactions exemplify.

The Michaelis-Arbuzov reaction , discovered by August Michaelis and further explored by Aleksandr Arbuzov, is a fundamental method for forming P-C bonds by reacting a trivalent phosphorus ester with an alkyl halide. wikipedia.orgresearchgate.net This reaction is widely used to synthesize phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.org

The Kinnear-Perren reaction provides a direct route to alkylphosphonyl dichlorides. wikipedia.org This reaction involves treating an alkyl chloride with phosphorus trichloride (B1173362) in the presence of aluminum trichloride, followed by hydrolysis of the resulting complex. wikipedia.orgcdnsciencepub.com This method has been instrumental in the preparation of various alkylphosphonyl dichlorides. wikipedia.org

Role as a Precursor in Specific Chemical Compound Synthesis

This compound is a versatile and crucial intermediate in the synthesis of a range of other chemical compounds. wikipedia.org Its reactivity, stemming from the two chlorine atoms and the phosphoryl group, allows for its conversion into more complex molecules.

For instance, it can be reacted with alcohols to form dialkoxides. wikipedia.org It is also a key precursor in the production of flame-retardant materials and certain insecticides. google.com Furthermore, its reaction with hydrogen fluoride (B91410) or sodium fluoride can produce methylphosphonyl difluoride. wikipedia.orgdtic.mil The compound's significance is underscored by its classification as a Schedule 2 chemical under the Chemical Weapons Convention, necessitating strict control. Impurity profiling of this compound and its derivatives is an area of ongoing research to trace synthetic pathways. rsc.orgnih.gov

Synthetic Methodologies for Methylphosphonic Dichloride

Preparation from Methylphosphonate (B1257008) Compounds

A primary and widely utilized method for synthesizing methylphosphonic dichloride involves the chlorination of dimethyl methylphosphonate (DMMP). This transformation is most commonly achieved using thionyl chloride (SOCl₂), a versatile chlorinating agent.

Conversion of Dimethyl Methylphosphonate via Chlorination with Thionyl Chloride

One of the challenges with this method is that uncatalyzed reactions can be slow and may result in lower yields, with some reports indicating yields of only 25% to 50%. google.com To achieve higher yields, extended reaction times, such as refluxing for approximately 15 hours, have been employed, reportedly leading to yields as high as 98%. google.com

The reaction equation is as follows: CH₃P(O)(OCH₃)₂ + 2 SOCl₂ → CH₃P(O)Cl₂ + 2 SO₂ + 2 CH₃Cl

Influence of Catalysts and Reaction Conditions in Phosphonate (B1237965) Chlorination

To enhance the rate and efficiency of the chlorination of dimethyl methylphosphonate, various catalysts have been investigated. The use of catalysts is crucial for making the process more commercially viable by reducing reaction times and improving yields.

Catalytic systems for this reaction include:

Nitrogen-containing compounds : N,N-disubstituted formamides (like dimethylformamide, DMF), tertiary amines, and N,N-disubstituted phosphoric acid triamides have been shown to be effective catalysts. google.com For instance, the addition of a catalytic amount of dimethylformamide to the reaction of DMMP with thionyl chloride can significantly reduce the required reaction time. google.com Pyridine has also been noted as a catalyst in similar reactions. thieme-connect.dechinayyhg.com

Inorganic Halides : A range of inorganic halides, including ammonium (B1175870) halides and metallic halides, have been patented as catalysts for this process. google.com These catalysts are often preferred in industrial settings as they are non-volatile and less likely to contaminate the final product. gitlab.io Examples of effective inorganic halide catalysts include CaCl₂ and NaCl. The concentration of these catalysts generally ranges from about 0.01% to 10% by weight of the DMMP. google.com

The reaction conditions also play a significant role. The temperature is typically maintained between 50°C and the boiling point of DMMP (approximately 181°C), with a more preferred range of 75°C to 150°C. google.com The most optimal temperatures are often between 100°C and 130°C. google.com While the reaction can be carried out without a solvent, non-reactive polar organic solvents like ethers can be used, especially if the chosen catalyst has low solubility in the reactants. google.com

Catalyst TypeExamplesTypical Reaction TemperatureKey Advantages
Nitrogen-containing CompoundsDimethylformamide (DMF), PyridineReflux TemperatureIncreases reaction rate significantly. google.com
Inorganic HalidesCaCl₂, NaCl, NH₄Cl75°C - 150°CNon-volatile, easier to separate from product. google.comgitlab.io

Alternative Synthetic Routes

While the chlorination of DMMP is a common method, several alternative routes for the synthesis of this compound have been explored. These methods offer different starting materials and reaction pathways.

Re-examination of the Friedel-Crafts Reaction for this compound Preparation

The Friedel-Crafts reaction involving the reaction of methyl chloride with phosphorus trichloride (B1173362) (PCl₃) in the presence of aluminum trichloride (AlCl₃) has been investigated as a potential route to this compound. tandfonline.comtandfonline.com This method first forms a complex, which is then hydrolyzed to yield the desired product. tandfonline.com

The reaction can be summarized as: CH₃Cl + PCl₃ + AlCl₃ → [CH₃PCl₃]⁺[AlCl₄]⁻ [CH₃PCl₃]⁺[AlCl₄]⁻ + H₂O → CH₃P(O)Cl₂ + AlCl₃·xH₂O + HCl

However, this process presents several challenges. The reaction can be dangerous and produce numerous by-products, making the separation of pure this compound difficult. tandfonline.com The handling of the solid complex formed during the reaction can also be problematic. tandfonline.com Despite these difficulties, research has been conducted to optimize the reaction conditions, including the molar ratio of reactants and the hydrolysis step, to improve the yield and purity of the final product. tandfonline.com

Controlled Oxidation of Methylphosphonous Dichloride

This compound can be synthesized through the controlled oxidation of methylphosphonous dichloride (CH₃PCl₂), also known as methyldichlorophosphine (B1584959). wikipedia.org This method involves the conversion of a phosphorus(III) compound to a phosphorus(V) compound.

Various oxidizing agents can be employed for this transformation:

Sulfuryl chloride (SO₂Cl₂) : This is a common reagent for the oxidation of methylphosphonous dichloride. wikipedia.orgnih.gov The reaction is typically clean and efficient. CH₃PCl₂ + SO₂Cl₂ → CH₃P(O)Cl₂ + SOCl₂

Oxygen (O₂) : Direct oxidation with oxygen is also a viable method. google.com This process can be carried out on a mixture of methylphosphonous dichloride and phosphorus trichloride, with conditions controlled to selectively oxidize the methylphosphonous dichloride while leaving the phosphorus trichloride largely unreacted. google.com

This synthetic route is particularly useful as methylphosphonous dichloride itself can be prepared from the reaction of methane (B114726) and phosphorus trichloride. mdpi.com

Chlorination of Methylphosphonic Acid with Phosphorus Pentachloride

Another established method for the preparation of this compound is the chlorination of methylphosphonic acid (CH₃P(O)(OH)₂) using phosphorus pentachloride (PCl₅). researchgate.net This reaction effectively replaces the hydroxyl groups of the acid with chlorine atoms.

The general reaction is: CH₃P(O)(OH)₂ + 2 PCl₅ → CH₃P(O)Cl₂ + 2 POCl₃ + 2 HCl

This method is known to produce pure this compound. researchgate.net However, a potential drawback is that the chlorination of related compounds like dimethyl methylphosphonate with PCl₅ can sometimes yield by-products that are difficult to separate. researchgate.net

Chemical Transformations and Derivatization Reactions of Methylphosphonic Dichloride

Esterification Reactions

The reaction of methylphosphonic dichloride with alcohols is a primary method for the synthesis of methylphosphonate (B1257008) esters. The degree of esterification can be controlled through stoichiometry and reaction conditions to yield either dialkyl or monoalkyl products.

The conversion of this compound to dialkyl methylphosphonates is achieved by reacting it with two equivalents of an alcohol (HOR). wikipedia.org This reaction proceeds through the nucleophilic substitution of both chlorine atoms by the alkoxy group (-OR) from the alcohol. The general reaction is as follows:

CH₃P(O)Cl₂ + 2 HOR → CH₃P(O)(OR)₂ + 2 HCl wikipedia.org

To drive the reaction to completion and neutralize the hydrochloric acid byproduct, an acid scavenger, typically a tertiary amine like triethylamine, is often employed. google.com A patented method describes a process where a tertiary amine with a pKa greater than 10 is used as the acid-binding agent in a solvent. The molar ratio of this compound to alcohol to tertiary amine is specified as 1:2.0-2.4:2.0-2.4. google.com This approach is applicable to a range of alcohols, including methanol, ethanol, propanol, and butanol, to produce the corresponding dialkyl methylphosphonates. google.com

Table 1: Reaction Parameters for Dialkyl Methylphosphonate Synthesis

Reactant 1 Reactant 2 Acid Scavenger Molar Ratio (CH₃P(O)Cl₂:Alcohol:Amine) Product

The selective formation of monoalkyl esters of methylphosphonic acid (also known as alkyl methylphosphonic acids) can be achieved by carefully controlling the reaction stoichiometry. By using an equimolar amount of an alcohol with this compound, the reaction can be limited to the substitution of only one chlorine atom. pnnl.gov The synthesis involves the reaction in a solvent like toluene, followed by the addition of excess water to hydrolyze the remaining P-Cl bond. pnnl.gov The resulting monoester can then be extracted from the aqueous layer into an organic solvent such as chloroform. pnnl.gov This method provides a direct route to these monoesters, which are not widely available commercially. pnnl.gov

The general two-step process is:

CH₃P(O)Cl₂ + HOR (1 equivalent) → CH₃P(O)(OR)Cl + HCl

CH₃P(O)(OR)Cl + H₂O → CH₃P(O)(OR)OH + HCl

Research into more environmentally benign synthetic methods has led to the development of solvent-free approaches for esterification. While not exclusively documented for this compound, general solvent-free condensation reactions for organophosphorus compounds have been explored. For instance, previous syntheses of related compounds have been successfully performed without solvents, which simplifies the purification process and prevents potential contamination of the product. dtic.mil Catalytic amounts of sulfonic acids have been shown to promote ester condensation between equimolar mixtures of carboxylic acids and alcohols under solvent-free conditions. researchgate.net These principles suggest the feasibility of developing similar solvent-free methods for the esterification of this compound, potentially using one of the reactants in excess to act as the solvent or employing microwave-assisted conditions, which have been used for the direct esterification of phosphonic acids. researchgate.net

Halogen Exchange Reactions

Halogen exchange reactions are a cornerstone of modifying the reactivity of this compound, most notably in its conversion to the corresponding difluoride derivative.

Methylphosphonic difluoride (CH₃POF₂) is synthesized via a halogen exchange reaction where the chlorine atoms in this compound are replaced by fluorine. evitachem.comwikipedia.org This conversion can be accomplished using various fluorinating agents.

Commonly used agents include:

Sodium Fluoride (B91410) (NaF): The reaction of this compound with sodium fluoride is a primary method for producing methylphosphonic difluoride. evitachem.comwikipedia.org To improve reaction yields, the process can be conducted at elevated temperatures (110-120 °C) in the presence of catalysts like zinc fluoride or cobalt fluoride. dtic.milevitachem.com Yields using this method can range from 86% to 91%. dtic.milresearchgate.net

Sodium Hexafluorosilicate (B96646) (Na₂SiF₆): This reagent has been identified as a more convenient alternative to sodium fluoride for laboratory-scale synthesis. dtic.mil The reaction involves heating a mixture of this compound with 1.3 molar equivalents of sodium hexafluorosilicate to 110 °C under an inert atmosphere. dtic.mil This method has been reported to produce methylphosphonic difluoride with a yield of around 88%. dtic.milresearchgate.net

Hydrogen Fluoride (HF): HF is also a known and effective fluorinating agent for this conversion. dtic.milevitachem.comwikipedia.org

Table 2: Comparison of Fluorinating Agents for Synthesis of Methylphosphonic Difluoride

Fluorinating Agent Conditions Reported Yield Reference
Sodium Fluoride (NaF) Heated to 120 °C 86-91% dtic.milresearchgate.net
Sodium Hexafluorosilicate (Na₂SiF₆) Heated to 110 °C over 3 hours ~88% dtic.mil

The synthesis of methylphosphonic difluoride from its dichloride precursor can be complicated by the formation of impurities. A common and significant impurity is the mixed halide intermediate, methylphosphonic chloride fluoride (CH₃P(O)ClF). dtic.mil This compound arises from the incomplete substitution of chlorine atoms.

Previous solvent-free syntheses using sodium fluoride often resulted in products containing both unreacted this compound and the methylphosphonic chloride fluoride intermediate, sometimes as the major products. dtic.mil The presence of residual this compound in the final product can lead to the formation of the chloride fluoride impurity. dtic.mil

To achieve high purity, several strategies have been employed:

Choice of Reagent: The use of sodium hexafluorosilicate has proven to be a more convenient method that yields a purer product, requiring a suitable laboratory preparation of methylphosphonic difluoride with as little contamination from the dichloride or chloride fluoride as possible. dtic.mil

Reaction Conditions: Careful control of reaction temperature and time is crucial. For instance, when using sodium hexafluorosilicate, the mixture is heated slowly to 110 °C over several hours under an inert atmosphere. dtic.mil

Catalysts: The addition of certain metal fluorides, such as zinc(II) fluoride or cobalt(III) fluoride (at 15-35% wt/wt), to sodium fluoride reactions can improve the yield of the desired difluoride product. dtic.mil

Purification: The final product is typically purified by distillation to separate the methylphosphonic difluoride (boiling point ~98-100 °C) from less volatile impurities. dtic.milresearchgate.net

By optimizing the choice of fluorinating agent and controlling the reaction parameters, the formation of impurities like methylphosphonic chloride fluoride can be significantly minimized, leading to a higher purity of the final methylphosphonic difluoride product. dtic.mil

Formation of Thiophosphate Derivatives

The reaction of this compound with sulfur-containing nucleophiles, such as thiols, provides a direct route to the formation of thiophosphate derivatives. These reactions are analogous to those with alcohols and amines, proceeding through the displacement of the chloride ions.

This compound reacts in a clean and quantitative manner with thiols to produce dialkylthiophosphonates. rug.nl This transformation involves the sequential substitution of the two chlorine atoms on the phosphorus center by the thiol groups. The general reaction is as follows:

CH₃P(O)Cl₂ + 2 RSH → CH₃P(O)(SR)₂ + 2 HCl

This reaction has been utilized as a derivatizing method for chiral thiols. When a chiral thiol is used, a pair of diastereomers is formed, which can be distinguished and quantified using ³¹P NMR spectroscopy. This allows for the determination of the enantiomeric excess of the chiral thiol. rug.nl The table below summarizes the reaction of this compound with a generic chiral thiol.

ReactantsProductAnalysis MethodApplication
This compound, Chiral Thiol (RSH)Diastereomeric Dialkylthiophosphonates (CH₃P(O)(SR)₂)³¹P NMR SpectroscopyDetermination of enantiomeric excess

Polymerization and Phosphonate (B1237965) Linkage Chemistry

This compound is a key monomer in the synthesis of poly(methylphosphonate)s, a class of polymers with a phosphorus-oxygen backbone. These materials are of interest due to their unique properties, including flame retardancy and potential biocompatibility. The formation of the phosphonate ester linkages is typically achieved through condensation polymerization.

The polycondensation of this compound with diols is a common method for synthesizing poly(alkylene methylphosphonate)s. This reaction proceeds through the formation of phosphonate ester bonds, creating a P-O-C linkage in the polymer backbone. While the direct formation of P-O-P linkages from this compound is less common in forming linear polymers, it is a fundamental reaction in the hydrolysis of the dichloride, which can lead to the formation of pyrophosphonate dimers. tandfonline.com

A significant application of forming phosphonate linkages using this compound is in the synthesis of oligonucleoside methylphosphonates. nih.gov In this process, a protected deoxyribonucleoside reacts with this compound to form a reactive phosphonylating agent. nih.govnih.gov This intermediate then reacts with the hydroxyl group of another nucleoside, forming a methylphosphonate linkage between the two units. nih.govnih.gov This method allows for the creation of synthetic DNA analogues where the natural phosphodiester linkage is replaced by a methylphosphonate group. The average yield per coupling step in the synthesis of oligothymidine methylphosphonates on a silica (B1680970) gel polymer support has been reported to be 76%. nih.govnih.gov

MonomersLinkage TypeApplicationReported Yield
This compound, Protected DeoxyribonucleosidesMethylphosphonateSynthesis of Oligonucleotide Analogues76% per coupling step nih.govnih.gov

The synthesis of functional poly(phosphonate)s can be achieved by incorporating functional groups into the diol comonomer used in the polycondensation reaction with this compound. The reactivity of the P-Cl bonds in this compound allows for reaction with a wide range of hydroxyl-containing compounds. By selecting diols that contain additional functionalities such as ethers, esters, or protected amines, it is possible to synthesize polymers with tailored properties.

For instance, the polycondensation of this compound with a diol containing a pendant functional group (FG) would result in a functional poly(phosphonate):

n CH₃P(O)Cl₂ + n HO-R-FG-OH → [-P(O)(CH₃)-O-R-FG-O-]n + 2n HCl

The success of this approach depends on the compatibility of the functional group with the reaction conditions. Functional groups that are sensitive to the HCl generated during the reaction may require protection.

Acyclic Diene Metathesis (ADMET) is a powerful polymerization technique for the synthesis of unsaturated polymers. To incorporate a methylphosphonate group into a polymer via ADMET, a monomer containing both a methylphosphonate moiety and terminal alkene groups is required. Such a monomer can be synthesized from this compound.

A plausible synthetic route involves the reaction of this compound with an unsaturated alcohol that also contains a terminal alkene, such as but-3-en-1-ol. The reaction would proceed as follows:

CH₃P(O)Cl₂ + 2 HO-(CH₂)₂-CH=CH₂ → CH₃P(O)(O-(CH₂)₂-CH=CH₂)₂ + 2 HCl

The resulting molecule, bis(but-3-en-1-yl) methylphosphonate, is an α,ω-diene monomer suitable for ADMET polymerization. This monomer can then be polymerized using a Grubbs catalyst to yield an unsaturated poly(phosphonate).

ReactantsProposed MonomerPolymerization MethodPotential Polymer
This compound, But-3-en-1-olBis(but-3-en-1-yl) methylphosphonateADMETUnsaturated Poly(phosphonate)

Coordination Chemistry Applications

The coordination chemistry of this compound is not extensively documented in publicly available literature. However, the phosphoryl oxygen atom in the P=O bond possesses lone pairs of electrons and can potentially act as a Lewis base, donating electron density to a Lewis acidic metal center. libretexts.org The formation of a Lewis acid-base adduct would be the basis for its coordination. ucla.edu

The interaction would likely involve the coordination of the phosphoryl oxygen to a metal center (M), as depicted below:

CH₃P(O)Cl₂ + M → CH₃P(Cl₂)=O→M

The electron-withdrawing nature of the two chlorine atoms would reduce the basicity of the phosphoryl oxygen, making this compound a relatively weak ligand. Nevertheless, under appropriate conditions and with suitable metal centers, the formation of coordination complexes is conceivable. Further research is needed to explore and characterize the coordination chemistry of this compound.

Reactivity with Nucleophiles and Hydrolytic Pathways

This compound is highly susceptible to nucleophilic substitution at the phosphorus center. The two chlorine atoms are good leaving groups, readily displaced by a variety of nucleophiles.

CH₃POCl₂ + H₂O → CH₃PO(OH)Cl + HCl 2 CH₃PO(OH)Cl → (CH₃PO₂)₂O + H₂O + 2 HCl (CH₃PO₂)₂O + 2 H₂O → 2 CH₃PO(OH)₂

The hydrolysis of organophosphorus esters, a related class of compounds, is known to be pH-dependent, with base-catalyzed hydrolysis generally favoring cleavage at the phosphorus-oxygen bond. viu.ca This suggests that under basic conditions, the hydrolysis of this compound would also be accelerated.

Mechanistic Studies of Base-Catalyzed Reactions with Alcohols and Phenols

The reaction of this compound with alcohols and phenols in the presence of a base, such as an amine, leads to the formation of the corresponding dialkyl or diaryl methylphosphonates. wikipedia.org The base plays a crucial role in these reactions by deprotonating the alcohol or phenol (B47542), thereby increasing its nucleophilicity.

The generally accepted mechanism for this reaction involves a nucleophilic substitution at the phosphorus center. The reaction can be described by the following steps:

Activation of the Nucleophile: The base (B:) removes a proton from the alcohol (ROH) or phenol (ArOH) to form a more potent nucleophile, the alkoxide (RO⁻) or phenoxide (ArO⁻). B: + ROH ⇌ BH⁺ + RO⁻

Nucleophilic Attack: The alkoxide or phenoxide ion attacks the electrophilic phosphorus atom of this compound. This can proceed through either a concerted (Sₙ2-like) or a stepwise mechanism involving a pentacoordinate intermediate.

Displacement of Chloride: A chloride ion is expelled as a leaving group.

Second Substitution: The process is repeated for the second chlorine atom to yield the final dialkyl or diaryl methylphosphonate product.

Studies on the reaction of dialkyl methylphosphonates with alkoxides have indicated that the reaction rate can have a higher-order dependence on the alkoxide concentration, suggesting the potential involvement of more complex reaction pathways or the aggregation of the nucleophile. dtic.mil While this is for the ester, it hints at the complexity of nucleophilic substitution at the methylphosphonyl center.

The reaction with phenols follows a similar mechanistic pathway, with the phenoxide ion acting as the nucleophile. The reactivity of the phenol can be influenced by the nature of the substituents on the aromatic ring. Electron-donating groups can increase the nucleophilicity of the phenoxide, while electron-withdrawing groups can decrease it.

Kinetic studies are essential to fully elucidate the mechanism. For instance, monitoring the reaction rate's dependence on the concentrations of the reactants (this compound, alcohol/phenol, and base) can provide insights into the reaction order and the nature of the rate-determining step.

Reactant 1Reactant 2BaseProduct
This compoundAlcohol (ROH)AmineDialkyl methylphosphonate (CH₃PO(OR)₂)
This compoundPhenol (ArOH)AmineDiaryl methylphosphonate (CH₃PO(OAr)₂)
This compoundWater (H₂O)-Methylphosphonic acid (CH₃PO(OH)₂)

Advanced Materials and Polymer Applications

Design and Synthesis of Functional Polymers

The integration of the methylphosphonate (B1257008) moiety into polymer chains imparts unique characteristics, including flame retardancy, thermal stability, and opportunities for post-polymerization modification. Researchers leverage methylphosphonic dichloride and its derivatives to create complex and highly functional polymer architectures.

A significant application of this compound is in the precise synthesis of oligonucleoside methylphosphonates, which are analogues of DNA. In this process, this compound acts as a coupling agent to form the methylphosphonate linkage between nucleoside units, replacing the natural phosphate (B84403) backbone. This modification creates a polymer with a highly specific, tailored sequence and architecture. nih.govnih.gov The resulting oligonucleotides are neutral molecules that exhibit unique biological properties due to this structural change. The synthesis involves a step-wise condensation, allowing for complete control over the monomer sequence and length of the polymer chain. nih.govnih.gov

Beyond oligonucleotides, this compound derivatives are crucial in creating reactive polyphosphonates with well-defined properties for broader materials science applications. Through techniques like acyclic diene metathesis (ADMET) polymerization, monomers derived from methylphosphonates can be polymerized to yield homo- and copolymers. rsc.org This method allows for significant control over the polymer's molecular weight, with values up to 40,000 g·mol⁻¹ being successfully achieved, while maintaining narrow molecular weight dispersities (Đ < 2). rsc.org This level of control is essential for producing materials with consistent and predictable physical and chemical properties.

Table 1: Properties of Poly(phosphonate)s Synthesized via ADMET

Property Achieved Value Significance
Molecular Weight (Mn) Up to 40,000 g·mol⁻¹ Ensures development of robust polymer properties.
Dispersity (Đ) < 2 Indicates a uniform polymer chain length distribution.

While the polycondensation reactions involving this compound are versatile, challenges can arise when incorporating monomers with bulky or sensitive functional groups. A notable example is observed during the solid-phase synthesis of oligonucleoside methylphosphonates. nih.govnih.gov The efficiency of the coupling reaction can be significantly impacted by the specific nucleoside being introduced.

For instance, when attempting to incorporate a guanosine (B1672433) monomer protected with a bulky N-2 isobutyryl group (ibuG), the coupling yield for that step is very low. nih.govnih.gov This decrease in efficiency is attributed to steric hindrance caused by the bulky protecting group interfering with the approach of the monomer to the reactive site on the growing polymer chain. nih.govnih.gov This highlights a key challenge in polymer synthesis: the chemical structure of a monomer can dramatically affect its reactivity and ability to be incorporated into the polymer backbone under standard polycondensation conditions. Overcoming such challenges often requires the development of alternative protecting group strategies or optimization of reaction conditions to accommodate sterically demanding functional groups.

Mechanistic Investigations in Polymer Synthesis

Understanding and refining the mechanisms of polymerization are crucial for advancing the utility of this compound-derived materials. A key area of investigation involves using the resulting polymers not just as structural materials but as reactive reagents themselves, enhancing established chemical transformations.

A novel and efficient application of polyphosphonates is their use as polymeric reagents in the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. In a polymer-mediated approach, poly(phosphonate)s, synthesized via ADMET polymerization, serve as a polyvalent HWE reagent. rsc.org

This innovative protocol has been successfully applied to prepare a library of aromatic α,β-unsaturated ketones, also known as chalcones. rsc.org The key advantage of using a polymeric reagent is the significant simplification of the product purification process. After the reaction is complete, the polymeric phosphonate (B1237965) byproduct is insoluble and can be easily removed by simple precipitation and filtration. rsc.org This eliminates the need for chromatographic separation, making the process more efficient and scalable. This polymer-supported methodology represents a significant enhancement over the traditional solution-phase HWE reaction, where the removal of small-molecule phosphonate byproducts can be challenging.

Table 2: Comparison of HWE Reaction Protocols

Feature Traditional HWE Reaction Polymer-Mediated HWE Reaction
Phosphonate Reagent Small molecule (e.g., triethyl phosphonoacetate) Poly(phosphonate)
Product Purification Often requires column chromatography Simple precipitation/filtration of polymer byproduct
Byproduct Water-soluble dialkylphosphate salt Insoluble polymer
Efficiency Can be time-consuming due to purification Enhanced efficiency and ease of product isolation

Analytical Methodologies and Characterization

Spectroscopic Analysis

Spectroscopic methods are indispensable for determining the molecular structure and for the chemical characterization of methylphosphonic dichloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. ¹H and ³¹P NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the methyl group attached to the phosphorus atom. The protons of the methyl group are coupled to the phosphorus atom, resulting in a characteristic doublet. The chemical shift and the coupling constant (²JP-H) are key parameters for identification.

³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR is a highly effective and direct method for characterization. oxinst.com It provides a single resonance in a specific chemical shift region, which is characteristic of the phosphonyl dichloride functional group. This technique is also highly sensitive to the chemical environment of the phosphorus atom, making it excellent for identifying impurities and degradation products. huji.ac.il

²H NMR Spectroscopy: While ¹H and ³¹P NMR are standard methods, the use of Deuterium (B1214612) (²H) NMR spectroscopy for the analysis of this compound is not commonly reported in the literature. It is primarily used in studies involving isotopically labeled compounds to probe specific mechanisms or for quantification by isotope dilution methods.

Reaction Monitoring: NMR spectroscopy is a non-invasive technique well-suited for real-time monitoring of chemical reactions. researchgate.net By acquiring a series of ¹H or ³¹P NMR spectra over time, the consumption of starting materials, the formation of intermediates, and the appearance of the final product, this compound, can be tracked. This allows for the detailed study of reaction kinetics and optimization of synthesis conditions.

NucleusTypical Chemical Shift (δ) Range (ppm)MultiplicityCoupling Constant (J)Notes
¹H~2.0 - 3.0Doublet²JP-H ≈ 15-20 HzShift and coupling can vary slightly with solvent.
³¹P~+30 to +45Singlet (proton decoupled)N/AReferenced to 85% H₃PO₄. ucsb.edu

Infrared (IR) spectroscopy is a rapid and valuable technique for the identification of functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its chemical identity. The most significant peaks include a strong absorption for the phosphoryl (P=O) group and various bands corresponding to the P-Cl and C-H bonds. spectrabase.com

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C-HStretching~2900 - 3000
P=OStretching~1250 - 1310
P-ClStretching~500 - 600

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to within 5 ppm), HRMS allows for the determination of a unique elemental formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. While techniques like HPLC-tandem mass spectrometry have been used to identify its degradation products like methylphosphonic acid researchgate.net, HRMS on the parent compound provides definitive evidence of its molecular formula, C H₃Cl₂OP. nist.gov

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from complex mixtures, identifying impurities, and detecting its presence in environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound and its related products. nist.govnist.gov

Analysis of Derivatives: this compound is highly reactive and can be challenging to analyze directly, especially in environmental or biological matrices. Therefore, it is often converted into more stable and volatile derivatives prior to GC-MS analysis. Derivatization not only improves chromatographic behavior but also enhances detection sensitivity.

Impurity Profiling: The synthesis of this compound can result in various impurities, the profile of which can be indicative of the synthetic route used. diva-portal.org GC-MS is extensively used to separate and identify these trace-level impurities. An interlaboratory study demonstrated that by using GC-MS and a targeted MS-library, sixteen chemical attribution signatures (impurities) could be consistently analyzed in different batches of the compound, highlighting the robustness of this method for forensic purposes. diva-portal.org

Environmental Monitoring: The detection of this compound or its degradation products in environmental samples is critical for verifying compliance with chemical weapons treaties. GC-MS offers the high sensitivity and selectivity required for trace-level analysis in complex matrices such as soil and water. The mass spectrometer provides definitive identification of the target analytes based on their mass spectra.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a crucial step in the analysis of polar and non-volatile compounds like methylphosphonic acid, particularly for gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. researchgate.netcolostate.edu Alkylation and silylation are common derivatization techniques used for this purpose. nih.govresearchgate.net

Alkylation reduces a molecule's polarity by replacing acidic hydrogens with an alkyl group, thereby converting compounds like carboxylic acids and phosphonic acids into more volatile esters or ethers. colostate.eduresearchgate.net This modification is essential for the analysis of nerve agent degradation products, which are otherwise not amenable to GC-MS. nih.govosti.gov

A common alkylation approach is silylation. For example, N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl can be used to form volatile tert-butyldimethylsilyl (TBDMS) derivatives of alkyl phosphonic acids. nih.gov This method has been successfully applied to the separation and detection of seven different nerve agent degradation products, including ethyl methylphosphonic acid (EMPA), isopropyl methylphosphonic acid (IMPA), and methylphosphonic acid (MPA), in river water and soil matrices. nih.gov The resulting TBDMS derivatives can be separated and detected in under ten minutes with low detection limits. nih.gov Compared to silylation, other alkylation methods can offer benefits such as instantaneous reactions without the need for heating and producing derivatives that are less damaging to the GC column. nih.gov

Methylation is a specific and highly effective form of alkylation for phosphonic acids. Two powerful reagents for this purpose are trimethylsilyldiazomethane and trimethyloxonium tetrafluoroborate.

Trimethylsilyldiazomethane (TMSCHN₂) is a commercially available reagent that serves as a safer alternative to the explosive diazomethane. wikipedia.org It is used to convert carboxylic acids and phosphonic acids into their corresponding methyl esters. wikipedia.orgnih.gov The derivatization with TMSCHN₂ can increase the analytical sensitivity by two to three orders of magnitude compared to the direct analysis of the underivatized acids. nih.gov The reaction is rapid and efficient, proceeding through an initial proton transfer from the acid to the diazomethane, followed by methylation of the resulting carboxylate or phosphonate (B1237965). researchgate.net This method has been optimized for the analysis of six major phosphonates in water samples by LC-MS/MS, achieving detection limits at the ng/L level. nih.gov However, care must be taken as the reaction can sometimes form trimethylsilylmethyl ester artifacts if insufficient methanol is present. wikipedia.org

Trimethyloxonium tetrafluoroborate (TMO·BF₄) , also known as Meerwein's salt, is another potent methylating agent. osti.govwikipedia.org It is a strong electrophilic methylating agent capable of methylating weakly nucleophilic functional groups, including phosphonic acids. wikipedia.orgorgsyn.org TMO·BF₄ has been successfully used for the efficient methylation of various Schedule 2 phosphonic acids, including their half-esters, for GC-MS analysis. osti.gov The reaction is performed under mild conditions, typically at ambient temperature, and the reagent is advantageous because it is insoluble in common solvents like methylene chloride and does not produce interfering by-products. osti.gov This method has proven effective for methylating phosphonic acids even when present in complex organic matrices or different soil types, allowing for their detection at low µg/g concentrations. osti.govnih.gov

Table 2: Comparison of Methylating Agents for Phosphonic Acids

Reagent Chemical Formula Key Features Analytical Application
Trimethylsilyldiazomethane (CH₃)₃SiCHN₂ Safer alternative to diazomethane; rapid and efficient methylation; can increase sensitivity significantly. wikipedia.orgnih.gov LC-MS/MS analysis of phosphonates in water. nih.gov

Environmental Fate and Degradation Studies

Atmospheric Fate Investigations

Detailed experimental studies on the gas-phase atmospheric chemistry of methylphosphonic dichloride, such as its reaction rates with hydroxyl (OH) radicals or direct photolysis by ultraviolet light, are not extensively available in peer-reviewed literature. However, its immediate and significant reaction with atmospheric moisture is a primary determinant of its atmospheric fate. The compound is known to fume in the presence of moist air, indicating a rapid reaction with water vapor to form hydrogen chloride and other degradation products. noaa.govnih.gov

The degradation of this compound in the atmosphere is profoundly influenced by humidity. The compound readily reacts with water vapor, initiating a hydrolytic degradation sequence. While specific data on the direct atmospheric degradation of this compound is limited, studies on its primary hydrolysis intermediate, methylphosphonic anhydride (B1165640) (MPAN), offer significant insight into the critical role of humidity.

Research has shown a strong positive correlation between relative humidity (RH) and the degradation rate of MPAN. pnnl.govrsc.org In controlled experiments, the conversion of solid MPAN to its final degradation product, methylphosphonic acid (MPA), was monitored at various RH levels at room temperature. The results demonstrate that as humidity increases, the time required for degradation decreases dramatically. For instance, at 33% RH, 50% conversion of MPAN took over 700 hours, whereas at 75% RH, the same level of conversion was achieved in just 7 hours. pnnl.govrsc.orgosti.gov This indicates that atmospheric moisture is a key driver in the environmental breakdown of intermediates formed from this compound.

The influence of temperature and ultraviolet light on the direct atmospheric degradation of this compound has not been thoroughly characterized. However, for related organophosphorus compounds, such as dimethyl methylphosphonate (B1257008) (DMMP), reactions with OH radicals, which are influenced by temperature and sunlight, are a known degradation pathway. researchgate.net

Kinetic studies quantifying the atmospheric decay of this compound are scarce. The primary atmospheric loss process is its rapid hydrolysis upon contact with water vapor. The kinetics of this process are better understood through the study of its intermediate, methylphosphonic anhydride (MPAN).

The hydrolysis of MPAN to methylphosphonic acid shows a strong dependence on the concentration of atmospheric water. The half-life of MPAN decreases exponentially with increasing relative humidity. pnnl.govrsc.org

Hydrolysis Half-Life of Methylphosphonic Anhydride (MPAN) at Various Relative Humidity (RH) Levels
Relative Humidity (%)Half-Life (t½) in Hours
33761 ± 54
4333 ± 4
5417 ± 2
757 ± 1

Hydrolytic Degradation Pathways

This compound is highly reactive with water, a characteristic that defines its primary degradation pathway in the environment. noaa.govwikipedia.org The molecule contains two phosphorus-chlorine (P-Cl) bonds, which are susceptible to nucleophilic attack by water. The hydrolysis reaction is vigorous, and in the presence of liquid water, it is extremely rapid. nih.gov

The exhaustive hydrolysis of this compound and its intermediates consistently leads to the formation of methylphosphonic acid (MPA) as the stable, final degradation product. nih.govthieme-connect.de This transformation is the result of the complete replacement of the chlorine atoms on the phosphorus center with hydroxyl groups.

The stability of methylphosphonic acid means that it is the terminal compound in the aqueous degradation sequence of this compound. Similarly, more complex organophosphorus compounds that are synthesized from this compound, such as the nerve agent Sarin, also degrade through various steps to ultimately form methylphosphonic acid. wikipedia.org This makes the detection of MPA a key indicator for the past presence of these parent compounds in the environment.

The hydrolysis of this compound is not a single-step process but involves the formation of transient intermediates. One of the key identified intermediates in the reaction with atmospheric moisture is methylphosphonic anhydride (MPAN). researchgate.net This anhydride is formed as water reacts with the initial this compound molecules. MPAN itself is unstable in the presence of water and subsequently hydrolyzes further to yield methylphosphonic acid. pnnl.govrsc.org

The degradation pathways of structurally related organophosphorus compounds provide further examples of intermediary products. For instance, the nerve agent Sarin (isopropyl methylphosphonofluoridate), which can be synthesized from this compound, hydrolyzes first to form isopropyl methylphosphonic acid (IMPA). wikipedia.org IMPA is a more stable intermediate but will also eventually degrade to the common final product, methylphosphonic acid (MPA). wikipedia.org The identification of such unique intermediates like IMPA can be crucial in forensic and environmental investigations to pinpoint the original parent compound.

Persistence and Environmental Mobility of this compound

The long-term stability and mobility of a chemical compound in the environment are critical factors in assessing its potential for widespread contamination and prolonged ecological impact. For this compound, its persistence is largely dictated by its high reactivity, particularly with water, which significantly influences its fate in various environmental compartments.

Assessment of Long-term Stability in Environmental Matrices

Scientific literature indicates that this compound is not a persistent compound in the environment due to its rapid reaction with water. This reactivity is the primary driver of its degradation across different environmental matrices, including water, soil, and air.

Hydrolytic Degradation:

The most significant degradation pathway for this compound is hydrolysis. The presence of two chlorine atoms attached to the phosphorus atom makes the molecule highly susceptible to nucleophilic attack by water. This reaction is vigorous and leads to the formation of hydrochloric acid and Methylphosphonic acid (MPA). MPA is recognized as the more stable and persistent breakdown product of organophosphorus compounds.

While specific half-life data for this compound in various water bodies is scarce in readily available literature, the rapid and violent nature of its reaction with water suggests a very short persistence. The rate of hydrolysis is influenced by factors such as temperature and pH.

Degradation in Soil:

In the soil environment, the persistence of this compound is also expected to be low. The presence of moisture in soil facilitates its rapid hydrolysis. The mobility of this compound in soil is likely to be limited by this rapid degradation. However, its primary degradation product, methylphosphonic acid, exhibits different environmental behavior. Studies on the degradation of nerve agents, for which this compound is a precursor, show that the resulting alkyl methylphosphonic acids can persist in the environment for extended periods. Methylphosphonic acid itself is the final, stable hydrolysis product.

Atmospheric Fate:

Due to its volatility, this compound has the potential to be present in the atmosphere. In the vapor phase, it is expected to react with photochemically produced hydroxyl radicals. However, its strong reaction with atmospheric moisture (humidity) is likely the dominant removal process. The compound readily fumes in moist air, forming hydrogen chloride.

The following table summarizes the expected persistence and the primary degradation pathway of this compound in different environmental matrices based on its chemical properties.

Environmental MatrixExpected PersistencePrimary Degradation PathwayKey Degradation ProductFactors Influencing Degradation
WaterLow (Rapid degradation)HydrolysisMethylphosphonic acid, Hydrochloric acidTemperature, pH
SoilLowHydrolysis (in moist soil)Methylphosphonic acidMoisture content, Soil pH, Temperature
AirLowReaction with atmospheric moisture (hydrolysis), Reaction with hydroxyl radicalsMethylphosphonic acid, Hydrochloric acidHumidity, Sunlight (for hydroxyl radical formation)

Forensic Chemistry and Chemical Attribution Studies

Impurity Profiling for Source Attribution

The chemical profile of a substance, which includes impurities, by-products, and unreacted starting materials, can serve as a powerful forensic signature. For methylphosphonic dichloride, impurity profiling is a key technique for source attribution.

The concept of "chemical fingerprinting" involves identifying and quantifying trace impurities within a sample of this compound to retrospectively determine the synthesis method used in its production. researchgate.net Different manufacturing processes, such as the oxidation of methyldichlorophosphine (B1584959) with sulfuryl chloride or the chlorination of dimethyl methylphosphonate (B1257008) with thionyl chloride, result in distinct impurity profiles. google.comwikipedia.org These unique profiles arise from variations in starting materials, reaction conditions, and purification techniques.

Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique used to generate these chemical fingerprints. diva-portal.orgacs.org By separating and identifying the various trace compounds present in a sample, a detailed impurity profile can be constructed. For instance, the presence of specific chlorinated or phosphorylated by-products can be indicative of a particular synthetic pathway. researchgate.netacs.org Research has demonstrated that by comparing the impurity profile of an intercepted sample of this compound to a library of profiles from known synthesis routes, it is possible to infer how the material was produced. acs.org This information is invaluable for forensic investigations, as it can help to link a chemical sample to a specific production facility or even a particular batch. researchgate.net

To ensure the reliability and international acceptance of chemical fingerprinting data, interlaboratory comparison studies are essential. These studies involve multiple laboratories analyzing the same samples of this compound to assess the comparability and reproducibility of their results. diva-portal.org A significant interlaboratory evaluation involving eight laboratories demonstrated the potential for obtaining consistent chemical profiling data across different facilities. diva-portal.org The study analyzed sixteen specific chemical attribution signatures (impurities) in two batches of this compound produced by different methods. diva-portal.org

The harmonization of analytical methods is a key objective of these studies. This includes standardizing sample preparation, GC-MS parameters, and data analysis techniques, such as the use of retention indices for aligning chromatographic data. diva-portal.org The results of these comparisons have shown promising consistency in the identification and relative quantification of impurities, indicating that the methods used by laboratories designated by the Organisation for the Prohibition of Chemical Weapons (OPCW) are robust for chemical profiling. diva-portal.orgnih.gov Such harmonization efforts are critical for building confidence in forensic attribution and for the effective verification of the Chemical Weapons Convention (CWC). opcw.orgllnl.gov

Table 1: Results from an Interlaboratory Comparison Study of this compound Profiling

Parameter Within-Batch Similarity Between-Batch Similarity Retention Index Variation
Value 0.720 - 0.995 0.509 - 0.576 < +/- 14 units

This interactive table summarizes the key findings from an interlaboratory study, highlighting the high similarity of profiles within the same batch and distinct differences between batches produced by different routes. Data sourced from a 2023 study in Forensic Chemistry. diva-portal.org

Chemical Attribution Signatures (CAS) Analysis

Chemical Attribution Signatures (CAS) encompass a broader range of forensic indicators beyond bulk impurities, including the isotopic composition of the molecule itself. These intrinsic signatures can provide an even deeper level of information about a sample's origin.

Stable isotope profiling measures the natural variation in the isotopic composition of elements within a molecule. For this compound, the stable carbon isotope ratio (¹³C/¹²C, expressed as δ¹³C) and hydrogen isotope ratio (²H/¹H, or D/H) can serve as powerful forensic tools. osti.govhud.ac.uk These isotopic signatures are influenced by the geographic origin and manufacturing process of the primary carbon feedstock, typically methanol. osti.govresearchgate.net

Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) is used to determine the δ¹³C values. osti.gov Studies have shown that commercially produced stocks of this compound can be clustered into distinct groups based on their δ¹³C values, which likely reflects variations in the industrial feedstock used for their synthesis. osti.gov Similarly, ²H Nuclear Magnetic Resonance (NMR) spectroscopy can measure the deuterium (B1214612)/hydrogen isotope ratios of the methyl group. researchgate.net Because these isotopic signatures are inherent to the molecule, they are difficult to alter and can provide a robust link to the source materials. osti.gov

Table 2: Illustrative δ¹³C Values for Different Batches of this compound

Batch ID Synthesis Date Cluster Mean δ¹³C (‰) Potential Feedstock Origin
DC-A Early 2000s -30.5 Methanol Source X
DC-B Early 2000s -30.2 Methanol Source X
DC-C Mid 2010s -35.1 Methanol Source Y
DC-D Mid 2010s -34.8 Methanol Source Y
DC-E Late 2010s -28.9 Methanol Source Z

This interactive table presents hypothetical data based on published findings that demonstrate how δ¹³C values can be used to cluster different stocks of this compound, likely corresponding to different feedstock sources over time. osti.gov

Position-Specific Isotope Analysis (PSIA) provides a more detailed isotopic fingerprint by measuring the isotopic ratio at specific atomic positions within a molecule. nih.govacs.org While IRMS provides a global isotopic value for the entire molecule, PSIA by NMR spectroscopy can distinguish the isotopic composition of different parts of the molecule, such as the methyl group in this compound. nih.govacs.org

This technique offers a higher resolution of isotopic information. nih.gov For example, ²H PSIA by NMR can quantify the deuterium abundance specifically on the methyl group attached to the phosphorus atom. acs.org This intramolecular isotopic distribution can vary depending on the synthetic origin of the molecule and the specific reaction mechanisms involved. nih.gov Although much of the developmental work on PSIA for chemical warfare-related compounds has focused on nerve agents like Soman and their precursors, the principles are directly applicable to this compound. nih.govacs.org The unique intramolecular isotopic profile serves as a stable and detailed signature that can be used to link samples with a common origin. nih.gov

A critical application of stable isotope analysis is its ability to link a chemical agent to its precursors and degradation products. nih.govosti.gov Isotopic signatures are often preserved through chemical reactions and environmental degradation. osti.govacs.org Research has demonstrated that the δ¹³C signature of the parent this compound (DC) is inherited by its synthetic product, methylphosphonic difluoride (DF), and its ultimate hydrolysis product, methylphosphonic acid (MPA). osti.gov This conservation of the isotopic fingerprint means that even if only the degradation products are found at a scene, their isotopic profile can be traced back to the specific precursor stock used. nih.govosti.gov

Similarly, PSIA by NMR has shown that the intramolecular isotopic profile remains stable during the production and degradation of chemical warfare agents. nih.govacs.org This allows investigators to compare the isotopic profile of a degradation product, such as methylphosphonic acid found in an environmental sample, with the profiles of suspected precursor materials. nih.govosti.gov This capability provides a powerful forensic link, enabling source attribution long after a chemical has been dispersed and degraded. nih.gov

Biochemical and Pharmaceutical Synthesis Applications

Oligonucleotide Synthesis Applications

Methylphosphonic dichloride is utilized in the synthesis of oligonucleoside methylphosphonates, which are analogues of natural DNA. nih.gov In these molecules, a non-ionic methylphosphonate (B1257008) group replaces the negatively charged phosphodiester linkage. This modification enhances their lipophilicity and resistance to nuclease degradation, making them valuable tools in biochemical and therapeutic research.

The synthesis of oligonucleoside methylphosphonates begins with the preparation of protected deoxyribonucleoside 3'-methylphosphonate derivatives. This compound is a key reagent in this process. nih.govnih.gov The reaction involves the phosphonylation of a 5'-O-protected deoxyribonucleoside, such as a 5'-O-dimethoxytrityl (DMTr) protected nucleoside, with this compound. This reaction yields a highly reactive nucleoside 3'-methylphosphonochloridate intermediate. nih.govnih.gov

This intermediate can then be esterified, for example with β-cyanoethyl alcohol, to produce protected deoxyribonucleoside 3'-methylphosphonate β-cyanoethyl esters. nih.gov These monomers are stable compounds that can be purified by silica (B1680970) gel chromatography and are suitable for use in oligonucleotide synthesis. nih.govnih.gov The phosphonylation and subsequent esterification reactions are typically rapid, often completing within an hour. nih.govnih.gov

Table 1: Key Intermediates in Methylphosphonate Oligonucleotide Synthesis

Starting MaterialReagentIntermediate ProductSubsequent Product
5'-O-(Dimethoxytrityl)deoxyribonucleosideThis compound5'-O-(Dimethoxytrityl)deoxyribonucleoside 3'-methylphosphonochloridateProtected deoxyribonucleoside 3'-methylphosphonate esters

Oligonucleoside methylphosphonates can be synthesized using both solution-phase and solid-phase methodologies. nih.gov

In solution-phase synthesis , the protected deoxyribonucleoside 3'-methylphosphonochloridate intermediate is condensed with the 5'-hydroxyl group of another protected nucleoside. nih.gov This process is repeated to build the oligonucleotide chain. Purification of the product is required after each coupling step, often utilizing techniques like "flash chromatography". nih.govnih.gov

Solid-phase synthesis offers advantages in terms of efficiency and automation. atdbio.com In this approach, the first protected nucleoside is attached to a solid support, such as a silica gel or polystyrene polymer. nih.govatdbio.combiotage.co.jp The synthesis cycle involves the sequential addition of protected nucleoside methylphosphonate monomers to the growing chain attached to the support. nih.govumich.edu The reactive intermediate, d-[(MeO)2Tr]NpCl, or its tetrazole derivative, can be used for coupling on the solid support. nih.govnih.gov Excess reagents and by-products are removed by washing at each step, simplifying the purification process. biotage.com

While solid-phase synthesis is efficient, it presents challenges, a significant one being steric hindrance. atdbio.combiotage.co.jpchemie-brunschwig.ch The growing oligonucleotide chains are attached in close proximity on the solid support, which can lead to steric congestion. nih.govatdbio.combiotage.co.jp This can impede the approach of the incoming activated monomer to the reactive site of the growing chain, resulting in lower coupling efficiencies. nih.govbiotage.co.jp

For instance, in the synthesis of oligothymidine methylphosphonates on a silica gel support using d-[(MeO)2Tr]TpCl, the average yield per coupling step was found to be 76%. nih.govnih.gov The formation of (5'-5') linked thymidine (B127349) dimers was also observed, suggesting that the thymidine monomers are clustered closely on the support. nih.govnih.gov

Steric hindrance can be particularly pronounced with certain nucleosides. When the incoming nucleoside is a protected guanosine (B1672433), such as one with an N-2 isobutyryl protecting group, the coupling yield can be very low. nih.govnih.gov This is attributed to the steric bulk of the 3'-phosphonate group being hindered by the N-2 protecting group of the guanosine. nih.govnih.gov The nature of the 2'-O-substituent in ribonucleoside synthesis also strongly influences the efficiency of both the 3'-phosphitylation and condensation steps due to steric hindrance. nih.gov The loading capacity of the solid support is also a factor, with higher loadings potentially leading to increased steric hindrance between adjacent growing chains. atdbio.combiotage.co.jp

Table 2: Factors Contributing to Steric Hindrance in Solid-Phase Synthesis

FactorDescriptionImpact on Synthesis
High Nucleoside Loading on Support A high density of initial nucleosides on the solid support. atdbio.combiotage.co.jpReduces coupling efficiency due to proximity of growing chains. atdbio.combiotage.co.jp
Bulky Protecting Groups Large chemical groups used to protect reactive sites on the nucleobases (e.g., N-2 isobutyryl group on guanine). nih.govnih.govCan sterically block the reaction site, leading to low coupling yields. nih.govnih.gov
Nature of the Nucleoside The inherent size and conformation of the nucleoside monomer.Certain nucleosides and their derivatives can present greater steric challenges.
Length of the Oligonucleotide Chain As the oligonucleotide chain elongates, it can fold back, creating a sterically hindered environment.Can reduce the accessibility of the 5'-hydroxyl group for the next coupling reaction.

Precursor in Pharmaceutical Compound Synthesis

Beyond its role in oligonucleotide chemistry, this compound is a precursor in the synthesis of certain pharmaceutical compounds.

This compound has been identified as a reactant in the synthesis pathways targeting novel antimalarial agents. Specifically, it has been involved in research aimed at developing compounds based on the 2-trichloromethylquinazoline scaffold. mdpi.com In efforts to create new antimalarial drugs by modifying related structures, such as exploring the 1-trichloromethylphthalazine scaffold, an unexpected reaction involving phosphorus oxychloride (POCl₃) led to a side product containing a this compound moiety. mdpi.comresearchgate.net

In an attempt to synthesize a trichloromethyl group from a methyl group on a phthalazine (B143731) derivative using phosphorus pentachloride (PCl₅) and POCl₃, the intended product was not formed. mdpi.com Instead, a dichloro{4-(4-chlorophenoxy)phthalazin-1-yl}this compound was isolated. mdpi.com It is hypothesized that steric constraints prevented the larger PCl₅ from reacting, while the smaller POCl₃ molecule could access the nucleophilic carbon, leading to the formation of the phosphonic dichloride derivative. mdpi.com Although this particular compound did not show antimalarial activity, this synthetic outcome highlights the role of phosphorus halides as reactive species in the synthesis of complex heterocyclic systems being investigated for therapeutic applications. mdpi.com

Computational and Theoretical Studies

Quantum Chemical Investigations of Molecular Structure

Ab Initio Studies of Methylphosphonic Dihalides

Ab initio quantum chemical calculations have been employed to elucidate the molecular structure of methylphosphonic dihalides, including methylphosphonic dichloride (CH₃POCl₂). One such study utilized Møller-Plesset perturbation theory at the second order (MP2) with the 6-31+G(2d,p) basis set to determine the geometries of these compounds. The calculations revealed that this compound, along with its fluoride (B91410) and bromide analogs, adopts a staggered conformation. researchgate.net

The investigation highlighted the significant influence of the halogen substituents on the molecular geometry. A strong electron-withdrawing effect by the chlorine atoms decreases the electron density on the oxygen atom. This, in turn, enhances the double bond character of the phosphoryl (P=O) group. researchgate.net This increased double bond character influences the hyperconjugative interactions within the molecule, specifically between the phosphoryl group and the two out-of-plane C-H bonds of the methyl group. Consequently, these out-of-plane C-H bonds are slightly elongated compared to the C-H bond that lies in the OPC plane. researchgate.net

The skeletal angles of the methylphosphonic dihalides were also determined, following a consistent trend where the OPC angle is the largest, followed by the OPX, XPC, and XPX angles (where X represents the halogen). researchgate.net

MoleculeConformationKey Structural Features
This compoundStaggeredIncreased P=O double bond character due to electron-withdrawing Cl atoms. Slight elongation of out-of-plane C-H bonds. Skeletal angles: OPCˆ>OPClˆ>ClPCˆ>ClPClˆ.
Methylphosphonic DifluorideStaggeredStrongest electron-withdrawing effect from F atoms leading to significant P=O double bond character.
Methylphosphonic DibromideStaggeredLess pronounced electron-withdrawing effect compared to dichloride and difluoride.

Conformational Analysis

Theoretical Determination of Methyl Rotational Barriers

Theoretical studies have been conducted to determine the energy barrier associated with the internal rotation of the methyl group in this compound. Using ab initio calculations at the MP2/6-31+G(2d,p) level, the energy barrier for this rotation was calculated to be 2.41 kcal/mol. researchgate.net This barrier represents the energy required for the methyl group to rotate from its preferred staggered conformation to the higher-energy eclipsed conformation.

Intrinsic reaction coordinate (IRC) calculations were used to follow the path of the methyl rotation and accurately determine the energy profile. researchgate.net The study also compared the rotational barrier of this compound with its dihalide counterparts. The calculated energy barriers were 1.61 kcal/mol for the difluoride and 2.77 kcal/mol for the dibromide. researchgate.net

The comparatively low rotational barrier in the difluoride was attributed to the stabilization of the transition structure for methyl rotation by hyperconjugation. researchgate.net This suggests that the nature of the halogen substituent has a discernible effect on the dynamics of the methyl group.

CompoundCalculated Methyl Rotational Barrier (kcal/mol)
Methylphosphonic Difluoride1.61
This compound2.41
Methylphosphonic Dibromide2.77
Methyl Phosphine (B1218219) Oxide2.01

Q & A

Q. What are the standard synthetic routes for producing methylphosphonic dichloride (DCMP) in laboratory settings?

DCMP is synthesized via two primary methods:

  • Phosphorus Pentachloride (PCl₅) Reaction : Reacting methylphosphonic acid with excess PCl₅ under anhydrous conditions at 80–100°C for 6–8 hours. The crude product is purified via fractional distillation (yield: 70–85%) .
  • Oxidative Chlorination : Treating methyldichlorophosphine with chlorine gas in a controlled environment, followed by refluxing in carbon tetrachloride to isolate DCMP . Critical Note : Use glass-lined reactors to avoid corrosion by HCl byproducts .

Q. How can DCMP be reliably characterized using spectroscopic and chromatographic techniques?

  • FTIR Analysis : Key peaks include P=O stretching at 1280–1300 cm⁻¹ and P-Cl bonds at 500–550 cm⁻¹. Humidity-controlled cells are required to prevent hydrolysis during analysis .
  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas. Retention time: ~8.2 min; dominant fragment ions: m/z 129 (M⁺-Cl), 94 (POCl₂⁺) .
  • ¹H/³¹P NMR : ³¹P NMR shows a singlet at δ 25–30 ppm (CDCl₃ solvent) .

Q. What safety protocols are critical for handling DCMP in laboratory environments?

  • Storage : Anhydrous conditions (argon atmosphere) at 2–8°C to prevent hydrolysis to methylphosphonic acid .
  • Decomposition Risks : Contact with moisture releases HCl gas; use scrubbers for neutralization. Thermal degradation above 150°C produces POCl₃ and CH₃Cl .
  • PPE : Chem-resistant gloves (e.g., Viton®), face shields, and fume hoods with HEPA filtration .

Advanced Research Questions

Q. How do environmental factors (humidity, UV light) influence DCMP's stability and degradation pathways?

  • Humidity : At >50% relative humidity, DCMP hydrolyzes to methylphosphonic acid within 2 hours, with pseudo-first-order kinetics (k = 0.15 h⁻¹) .
  • UV Light : Photolysis at 254 nm generates phosphoric acid derivatives and trace organophosphorus residues. Use quartz reactors for controlled studies . Table 1 : Degradation Products Under Varied Conditions
ConditionMajor ProductsDetection Method
High HumidityCH₃PO(OH)₂, HClFTIR, Titration
UV ExposureCH₃PO(OCl)₂, Cl⁻GC-MS, Ion Chromatography

Q. What isotopic or impurity profiling methods are used to trace DCMP's origin in forensic investigations?

  • Stable Carbon Isotope Analysis (δ¹³C) : Distinguishes DCMP synthesized from methanol (δ¹³C = −25‰) vs. ethanol-derived precursors (δ¹³C = −15‰) .
  • Impurity Signatures : Trace dialkyl phosphates (e.g., dimethyl phosphate) indicate incomplete chlorination during synthesis. Detect via LC-HRMS (LOD: 0.1 ppm) .

Q. What challenges arise in synthesizing DCMP derivatives for polymer or coordination chemistry applications?

  • Polyphosphonate Synthesis : Interface polycondensation with bisphenol A requires strict stoichiometric control (1:1 molar ratio) and NaOH catalyst (0.1 M) to achieve high-molecular-weight polymers (η_inh > 0.6 dL/g) .
  • Coordination Complexes : DCMP reacts with transition metals (e.g., Cu²⁺) in THF to form [Cu(CH₃POCl₂)₄]⁺ complexes, characterized by X-ray crystallography .

Methodological Resources

  • Synthetic Optimization : Refer to Maier et al. (2007) for one-step chlorination protocols .
  • Environmental Fate Modeling : Use PNNL’s infrared spectral database for decay product identification .
  • Forensic Tracing : Moran et al. (2018) provide δ¹³C reference ranges for precursor attribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.